- Substituted phenylureas and phenylamides as vanilloid receptor ligands and their preparation, United States, , ,
Cas no 937843-60-2 ((2-fluoro-4-nitrophenyl)methanamine)
937843-60-2 structure
Product Name:(2-fluoro-4-nitrophenyl)methanamine
Numéro CAS:937843-60-2
Le MF:C7H7FN2O2
Mégawatts:170.141084909439
CID:1000104
PubChem ID:45121148
Update Time:2023-11-28
(2-fluoro-4-nitrophenyl)methanamine Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenemethanamine, 2-fluoro-4-nitro-
- (2-fluoro-4-nitrophenyl)methanamine
- 2-Fluoro-4-nitrobenzenemethanamine (ACI)
- 2-Fluoro-4-nitrobenzylamine
-
- Piscine à noyau: 1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
- La clé Inchi: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(F)C(CN)=CC=1)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
(2-fluoro-4-nitrophenyl)methanamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1826-5g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 95% | 5g |
$347 | 2023-09-07 | |
| Alichem | A012000237-250mg |
2-Fluoro-4-nitrobenzylamine |
937843-60-2 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A012000237-500mg |
2-Fluoro-4-nitrobenzylamine |
937843-60-2 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A012000237-1g |
2-Fluoro-4-nitrobenzylamine |
937843-60-2 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| Enamine | EN300-1850274-1g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 1g |
$160.0 | 2023-09-19 | ||
| Enamine | EN300-1850274-5g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 5g |
$525.0 | 2023-09-19 | ||
| Enamine | EN300-1850274-10g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 10g |
$837.0 | 2023-09-19 | ||
| Enamine | EN300-1850274-0.05g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 0.05g |
$134.0 | 2023-09-19 | ||
| Enamine | EN300-1850274-0.1g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 0.1g |
$141.0 | 2023-09-19 | ||
| Enamine | EN300-1850274-0.25g |
(2-fluoro-4-nitrophenyl)methanamine |
937843-60-2 | 0.25g |
$147.0 | 2023-09-19 |
(2-fluoro-4-nitrophenyl)methanamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 6 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ; 6 h, reflux
Référence
- Preparation of methylsulfonamidomethylphenylpryidinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 6 h, reflux
Référence
- Substituted pyrazolyl-based carboxamide and urea derivatives bearing a phenyl moiety substituted with an N-containing group as vanilloid receptor ligands and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ; 6 h, reflux
Référence
- Preparation of amine substituted methanesulfonamide derivatives as vanilloid receptor ligands, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ; 6 h, reflux; reflux → rt
1.2 Reagents: Potassium bicarbonate ; pH 12 - 13, rt
1.2 Reagents: Potassium bicarbonate ; pH 12 - 13, rt
Référence
- Preparation of methylsulfonamidomethylphenylpyridinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 15 h, reflux
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 15 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 6 h, reflux
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 15 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 6 h, reflux
Référence
- Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3603-3607
(2-fluoro-4-nitrophenyl)methanamine Raw materials
(2-fluoro-4-nitrophenyl)methanamine Preparation Products
(2-fluoro-4-nitrophenyl)methanamine Littérature connexe
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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